molecular formula C19H31N3O2Si B1325018 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide CAS No. 944937-28-4

1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide

Cat. No. B1325018
CAS RN: 944937-28-4
M. Wt: 361.6 g/mol
InChI Key: OUXUZOJXPBBCPZ-UHFFFAOYSA-N
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Description

“1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide” is a chemical compound with the empirical formula C19H31N3O2Si . It has a molecular weight of 361.55 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine ring with a triisopropylsilanyl group attached to it . The carboxylic acid methoxy-methyl-amide group is also attached to the pyrrolo[2,3-b]pyridine ring .


Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is CON(C)C(=O)c1cnc2n(ccc2c1)SiC)(C(C)C)C(C)C . The InChI string is 1S/C19H31N3O2Si/c1-13(2)25(14(3)4,15(5)6)22-10-9-16-11-17(12-20-18(16)22)19(23)21(7)24-8/h9-15H,1-8H3 .

Scientific Research Applications

Kinetics of Amide Formation

  • Application: Understanding the kinetics of amide formation.
  • Details: A study by Chan and Cox (2007) investigated the kinetics of forming amides from carboxylic acids, which is relevant to compounds like 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide (Chan & Cox, 2007).

Synthesis of Pyrrolopyridines

  • Application: Synthesis of novel pyrrolopyridine analogs.
  • Details: Toja et al. (1986) synthesized a series of pyrrolopyridines, offering insights into the synthetic routes that could be applied to similar compounds (Toja et al., 1986).

Synthesis of Pyridine Derivatives

  • Application: Development of new pyridine derivatives.
  • Details: Patel et al. (2011) explored the synthesis of pyridine derivatives, which could be relevant to the synthesis and applications of the compound (Patel, Agravat, & Shaikh, 2011).

Novel Heterocyclic Compounds

  • Application: Creating new heterocyclic compounds.
  • Details: Kumar and Mashelker (2007) focused on synthesizing novel oxadiazole heterocyclic compounds, which might provide insights into the synthesis and application of similar compounds like this compound (Kumar & Mashelker, 2007).

Synthesis of Pyrrolo[2,3-b]pyridines

  • Application: Novel routes for synthesizing pyrrolopyridines.
  • Details: Brodrick and Wibberley (1975) presented a novel synthetic route for 1H-pyrrolo[2,3-b]pyridines, which could be related to the synthesis of this compound (Brodrick & Wibberley, 1975).

Mechanism of Action

The compound is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed as novel immunomodulators targeting JAK3 . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators . The inhibition of JAK3 can have effects on the immune system, making these compounds potentially useful in treating immune diseases such as organ transplantation .

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-methoxy-N-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2Si/c1-13(2)25(14(3)4,15(5)6)22-10-9-16-11-17(12-20-18(16)22)19(23)21(7)24-8/h9-15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXUZOJXPBBCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640143
Record name N-Methoxy-N-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944937-28-4
Record name N-Methoxy-N-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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